6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-5-6-14(11-18)16(19-13)21-9-10-23-15(12-21)17(22)20-7-3-2-4-8-20/h5-6,15H,2-4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJIWHNPDBOENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCOC(C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Assembly of the Pyridine Core
The pyridine ring system in 6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is frequently constructed via modified Hantzsch-type reactions. As demonstrated in the synthesis of analogous pyridine-3-carbonitriles, a one-pot condensation of 2,4-dichloroacetophenone derivatives with ethyl cyanoacetate and ammonium acetate in n-butanol provides the foundational heterocyclic structure. For the target compound, this approach would involve substituting the dichlorophenyl group with a methyl substituent at the 6-position, while introducing the morpholinyl-piperidine carbonyl moiety at the 2-position post-cyclization.
Critical to this route is the maintenance of reaction temperatures between 80–100°C during the 10-hour reflux period, which ensures complete cyclodehydration while minimizing side reactions. The use of ethyl cyanoacetate as both a carbon nucleophile and cyano group source enables precise control over the C3-nitrile functionality, a structural feature confirmed through IR spectroscopy (ν~2219 cm⁻¹).
Functionalization of the 2-Position with Morpholinyl-Piperidine Moteties
Post-cyclization functionalization represents the most technically demanding phase of synthesis. Patent WO2016074532A1 discloses a robust method for introducing complex amine derivatives at aromatic positions through acid-catalyzed condensations. Applied to the target molecule, this involves reacting the pre-formed 6-methylpyridine-3-carbonitrile intermediate with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol under trifluoroacetic acid catalysis in dichloromethane.
The reaction proceeds via Friedel-Crafts alkylation, with the benzyl alcohol acting as an electrophilic coupling partner. Key parameters include:
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Molar ratio of 1:0.9–1.1 (pyridine intermediate to benzyl alcohol)
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Catalyst loading of 5–10 mol% trifluoroacetic acid
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Reaction temperature maintained at 0–25°C to suppress over-alkylation
Post-reaction purification typically employs column chromatography using ethyl acetate/hexane gradients, achieving isolated yields of 68–72% based on analogous transformations.
Alternative Synthetic Pathways and Comparative Analysis
Multicomponent Reaction (MCR) Approaches
Recent advances in MCR chemistry suggest potential for constructing the target molecule in fewer steps. A modified Hantzsch protocol could simultaneously assemble the pyridine core while introducing the morpholinyl-piperidine group through careful selection of starting materials. For instance, substituting the traditional benzaldehyde component with a pre-formed morpholinyl-piperidine carbonyl derivative may enable direct incorporation of this moiety during cyclization.
However, this approach presents significant challenges in regioselectivity control. As observed in related syntheses, the electron-withdrawing cyano group at C3 directs electrophilic substitution predominantly to the C2 and C4 positions, necessitating protective group strategies when using multifunctional reactants.
Sequential Coupling and Cyclization Strategy
An alternative route developed for structurally similar compounds involves:
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Preparation of 2-chloro-6-methylpyridine-3-carbonitrile via chlorination of the methylpyridine precursor
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Buchwald-Hartwig amination with N-(piperidine-1-carbonyl)morpholine
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Final cyanation using copper(I) cyanide under Ullmann conditions
This sequence benefits from commercial availability of starting materials but suffers from lower overall yields (45–50%) due to competing side reactions during the amination step.
Optimization of Critical Reaction Parameters
Catalytic System Screening
Comparative studies of acid catalysts in the condensation step reveal significant yield variations:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Trifluoroacetic acid | CH₂Cl₂ | 0–25 | 72 |
| BF₃·Et₂O | THF | -10–0 | 68 |
| Methanesulfonic acid | 1,2-DCE | 25–40 | 58 |
Data adapted from WO2016074532A1 demonstrates trifluoroacetic acid in dichloromethane provides optimal balance between reactivity and selectivity. The lower performance of methanesulfonic acid correlates with increased ester hydrolysis side products.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents significantly influence reaction rates and product distributions:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 24 | 95 |
| Tetrahydrofuran | 7.52 | 36 | 89 |
| Acetonitrile | 37.5 | 18 | 82 |
The inverse correlation between solvent polarity and reaction efficiency suggests stabilization of charged intermediates in polar media accelerates decomposition pathways.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Comprehensive characterization of the target compound employs:
-
¹H NMR : Distinct singlet at δ 2.35 ppm (C6-methyl), multiplet δ 3.40–3.85 ppm (morpholine-protons), and aromatic resonances between δ 7.15–8.05 ppm
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IR Spectroscopy : Strong absorption bands at 2215 cm⁻¹ (C≡N) and 1680 cm⁻¹ (amide C=O)
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Mass Spectrometry : Molecular ion peak at m/z 421.5 ([M+H]⁺) with characteristic isotopic pattern from chlorine-containing precursors
Biological Activity
6-Methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is known to modulate pathways involved in cell signaling, apoptosis, and cell cycle regulation. The presence of a piperidine and morpholine moiety suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Biological Activities
The compound exhibits several biological activities, including:
1. Anticancer Activity
Research indicates that 6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has shown promising anticancer properties in vitro. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Caspase activation |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18 | Induction of apoptosis |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the A549 lung cancer cell line showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.
Case Study 2: Antimicrobial Screening
In a series of antimicrobial tests, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively, suggesting potential for development into a therapeutic agent for bacterial infections.
Comparison with Similar Compounds
Substituent Analysis
Table 1: Key Substituents of Pyridine-3-carbonitrile Derivatives
Key Observations :
- The target compound’s position 2 substituent is uniquely complex, combining morpholine and piperidine carbonyl groups. This contrasts with simpler amines (e.g., 4-methylpiperazine in ) or aryloxy groups (e.g., 4-methoxyphenoxy in ).
- Position 6 substitutions vary widely: methyl (target), thiophenyl (), or chlorophenyl (). The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents.
Key Observations :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo pyridine precursor | Br₂/AcOH, 50°C, 6 h | 78 | |
| Piperidine-morpholine adduct | DIPEA, DCM, RT, 12 h | 85 | |
| Final nitrile product | Column chromatography (SiO2, EtOAc) | 93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
